2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one
Overview
Description
2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one is a heterocyclic compound that belongs to the class of benzothiazoles
Mechanism of Action
Target of Action
The primary target of 2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one is the quorum sensing pathways in bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .
Mode of Action
The compound interacts with its targets by inhibiting quorum sensing . This interaction results in the disruption of bacterial cell–cell communication, affecting their ability to coordinate behaviors such as biofilm formation, virulence production, and other pathogenesis .
Biochemical Pathways
The affected biochemical pathway is the quorum sensing pathway . This pathway allows bacteria to respond to external factors such as nutrient availability and defense mechanisms . The compound’s action on this pathway disrupts these responses, leading to downstream effects such as the inhibition of biofilm formation and virulence production .
Result of Action
The result of the compound’s action is the inhibition of bacterial behaviors coordinated through quorum sensing . This includes the inhibition of biofilm formation and virulence production , which are key factors in the pathogenesis of many bacterial infections.
Action Environment
The action of this compound is influenced by the bacterial environment. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability and defense mechanisms . Therefore, changes in these environmental factors could potentially influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
2-Amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to act as an inhibitor of quorum sensing in Gram-negative bacteria, specifically targeting the LasB system in Pseudomonas aeruginosa . This interaction inhibits the communication pathways of the bacteria, thereby reducing virulence and biofilm formation. Additionally, this compound has been found to bind to the active site of the LasR system with high affinity, further demonstrating its potential as a biochemical tool .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it disrupts quorum sensing pathways, leading to decreased virulence and biofilm formation . In mammalian cells, studies have shown that derivatives of this compound exhibit antiproliferative activity against cancer cell lines, such as MCF-7 breast cancer cells . This activity is mediated through the inhibition of heat shock protein 90 (HSP90) client proteins, including steroid hormone receptors and the anti-apoptotic factor BCL2 . These interactions highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. In bacterial cells, it binds to the active site of the LasR system, inhibiting quorum sensing and reducing virulence . In mammalian cells, the compound inhibits HSP90, leading to the destabilization of its client proteins and subsequent antiproliferative effects . These molecular interactions underscore the compound’s ability to modulate enzyme activity, protein stability, and gene expression.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been studied to understand its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under standard laboratory conditions, maintaining its inhibitory activity over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that at lower doses, the compound effectively inhibits quorum sensing in bacteria without causing significant toxicity . At higher doses, there may be potential adverse effects, including toxicity and disruption of normal cellular functions. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism in bacterial cells involves its interaction with quorum sensing pathways, leading to the inhibition of virulence factors . In mammalian cells, its metabolism may involve the modulation of HSP90 activity and the subsequent effects on protein stability and gene expression
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is likely transported via specific transporters or binding proteins that facilitate its uptake and localization within target cells . Its distribution within tissues may vary depending on the presence of these transporters and the compound’s affinity for different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable carbonyl compound, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl, aryl, or acyl groups onto the benzothiazole ring .
Scientific Research Applications
2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: Shares a similar benzothiazole core but lacks the dihydrobenzo ring structure.
2-aminothiazole: A simpler structure with a thiazole ring and an amino group.
Uniqueness
2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-amino-6,7-dihydro-5H-1,3-benzothiazol-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c8-7-9-6-4(10)2-1-3-5(6)11-7/h1-3H2,(H2,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSCUQOLIIAARX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)N=C(S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36234-66-9 | |
Record name | 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.